molecular formula C41H46N6O6 B13782823 Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester CAS No. 85826-18-2

Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester

Cat. No.: B13782823
CAS No.: 85826-18-2
M. Wt: 718.8 g/mol
InChI Key: NOWUKGZJJGESCP-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is a complex organic compound with a unique structure that combines benzoic acid and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of diphenylamino groups. The final steps involve the esterification of benzoic acid derivatives with 2-(diethylamino)ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is unique due to its combination of benzoic acid and triazine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85826-18-2

Molecular Formula

C41H46N6O6

Molecular Weight

718.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[4-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C41H46N6O6/c1-5-45(6-2)27-29-50-37(48)31-19-23-35(24-20-31)52-40-42-39(47(33-15-11-9-12-16-33)34-17-13-10-14-18-34)43-41(44-40)53-36-25-21-32(22-26-36)38(49)51-30-28-46(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3

InChI Key

NOWUKGZJJGESCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OCCN(CC)CC

Origin of Product

United States

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